molecular formula C30H34N8O6S2 B325365 N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide

N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide

Cat. No.: B325365
M. Wt: 666.8 g/mol
InChI Key: FTUYQSPFXWQKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide: is a complex organic compound characterized by the presence of two 4,6-dimethylpyrimidin-2-yl groups attached to a hexanediamide backbone through sulfamoyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps:

    Formation of 4,6-dimethylpyrimidin-2-ylsulfamoyl chloride: This intermediate is prepared by reacting 4,6-dimethylpyrimidin-2-ylamine with chlorosulfonic acid under controlled conditions.

    Coupling with hexanediamide: The sulfamoyl chloride intermediate is then reacted with hexanediamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
  • 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Uniqueness

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide is unique due to its hexanediamide backbone, which provides additional flexibility and potential for interaction with multiple molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its diverse range of applications.

Properties

Molecular Formula

C30H34N8O6S2

Molecular Weight

666.8 g/mol

IUPAC Name

N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C30H34N8O6S2/c1-19-17-20(2)32-29(31-19)37-45(41,42)25-13-9-23(10-14-25)35-27(39)7-5-6-8-28(40)36-24-11-15-26(16-12-24)46(43,44)38-30-33-21(3)18-22(4)34-30/h9-18H,5-8H2,1-4H3,(H,35,39)(H,36,40)(H,31,32,37)(H,33,34,38)

InChI Key

FTUYQSPFXWQKML-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

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